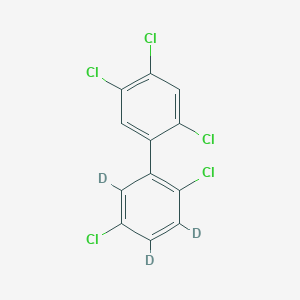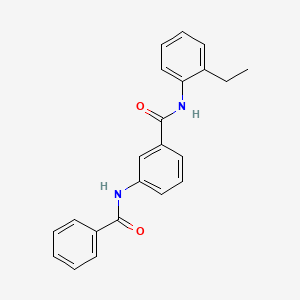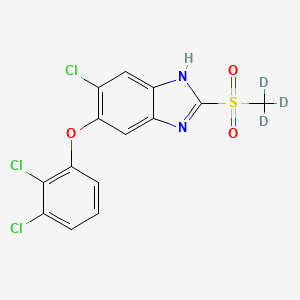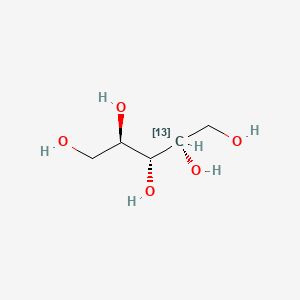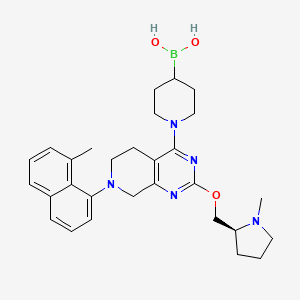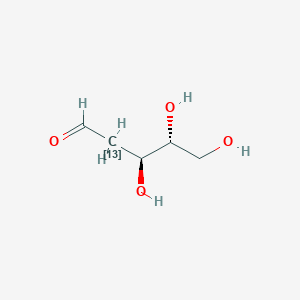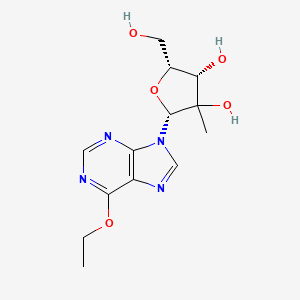![molecular formula C42H82O6 B12406726 [(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate is a complex ester compound It is characterized by its long-chain fatty acid esters, which are derived from octadecanoic acid (stearic acid)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate typically involves esterification reactions. One common method is the reaction between octadecanoic acid and a suitable alcohol derivative under acidic conditions. The reaction can be catalyzed by sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols.
科学的研究の応用
[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential role in lipid metabolism and cell membrane structure.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of [(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
Similar Compounds
[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] palmitate: Similar structure but with palmitic acid instead of octadecanoic acid.
[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] laurate: Similar structure but with lauric acid instead of octadecanoic acid.
Uniqueness
[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate is unique due to its specific combination of long-chain fatty acids and methoxyethoxy groups. This combination imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and specific interactions with lipid membranes, making it valuable for various applications.
特性
分子式 |
C42H82O6 |
|---|---|
分子量 |
683.1 g/mol |
IUPAC名 |
[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C42H82O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(43)47-39-40(38-46-37-36-45-3)48-42(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h40H,4-39H2,1-3H3/t40-/m0/s1 |
InChIキー |
NCSNIEUPEZYVMN-FAIXQHPJSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



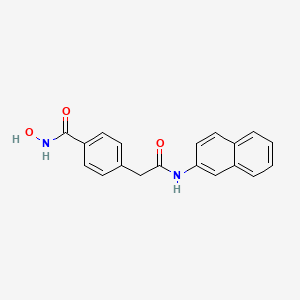
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
